Phorbol acetate, caprate
CAS No.: 16561-28-7
Cat. No.: VC21058351
Molecular Formula: C32H48O8
Molecular Weight: 560.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16561-28-7 |
---|---|
Molecular Formula | C32H48O8 |
Molecular Weight | 560.7 g/mol |
IUPAC Name | [(1S,2S,6R,10S,11R,13S,14R,15R)-14-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate |
Standard InChI | InChI=1S/C32H48O8/c1-7-8-9-10-11-12-13-14-25(35)40-32-26(29(32,5)6)23-16-22(18-33)17-30(37)24(15-19(2)27(30)36)31(23,38)20(3)28(32)39-21(4)34/h15-16,20,23-24,26,28,33,37-38H,7-14,17-18H2,1-6H3/t20-,23+,24-,26-,28-,30-,31-,32-/m1/s1 |
Standard InChI Key | CSJWNHJJHIAAIG-SVOQZPEWSA-N |
Isomeric SMILES | CCCCCCCCCC(=O)O[C@@]12[C@@H](C1(C)C)[C@@H]3C=C(C[C@]4([C@H]([C@]3([C@@H]([C@H]2OC(=O)C)C)O)C=C(C4=O)C)O)CO |
SMILES | CCCCCCCCCC(=O)OC12C(C1(C)C)C3C=C(CC4(C(C3(C(C2OC(=O)C)C)O)C=C(C4=O)C)O)CO |
Canonical SMILES | CCCCCCCCCC(=O)OC12C(C1(C)C)C3C=C(CC4(C(C3(C(C2OC(=O)C)C)O)C=C(C4=O)C)O)CO |
Introduction
Chemical Identity and Properties
Phorbol acetate, caprate, also known as 12-O-acetylphorbol-13-decanoate, is a phorbol diester with the molecular formula C32H48O8 and a molecular weight of 560.7 g/mol . This compound is identified by the CAS registry number 20839-15-0, with a previously deprecated CAS number of 16561-28-7 . It belongs to the tigliane family of diterpenes and represents one of several phorbol esters found in nature.
The systematic IUPAC name for this compound is [(1S,2S,6R,10S,11R,13S,14R,15R)-14-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate . The compound is characterized by a complex tetracyclic structure with multiple functional groups, including acetyloxy and decanoate ester moieties at positions 12 and 13, respectively.
Physical and Chemical Properties
Phorbol acetate, caprate exhibits specific physical and chemical properties that are important for its biological function and research applications. These properties are summarized in Table 1.
Property | Value |
---|---|
Molecular Formula | C32H48O8 |
Molecular Weight | 560.7 g/mol |
Physical State | Solid |
Vapor Pressure | 2.73E-20 mmHg at 25°C |
Refractive Index | 1.4900 (estimate) |
Boiling Point | 661.1°C (estimate) |
Identifiers | ChEMBL ID: CHEMBL2375785 |
DSSTox ID: DTXSID40937109 | |
Wikidata: Q82913314 |
Table 1: Key physical and chemical properties of phorbol acetate, caprate
Source and Isolation
Natural Occurrence
Phorbol acetate, caprate has been reported to occur naturally in Croton tiglium, a plant belonging to the Euphorbiaceae family . This plant has been used in traditional medicine for centuries, particularly in Asian countries, for its purgative and other medicinal properties. The seeds of Croton tiglium are rich in phorbol esters, with phorbol acetate, caprate being one of the bioactive constituents.
Extraction and Purification
The isolation of phorbol acetate, caprate from Croton tiglium involves several steps. The primary source is croton oil, which is extracted from the seeds of the plant. The purification process typically begins with the extraction of the oil, followed by fractionation to isolate the phorbol esters.
Research indicates that croton oil exists in different chemotypes, which can be categorized based on the composition of phorbol esters :
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Type-A phorbol esters: These have a long-chain acyl group at the C-12 position and a short chain acyl group at C-13 position.
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Type-B phorbol esters: These have a long-chain ester group at the tertiary C-13 hydroxy group and branched acyl groups at the C-12 hydroxy group.
Phorbol acetate, caprate belongs to the Type-A class of phorbol esters, with an acetate group at C-12 and a decanoate (caprate) group at C-13 .
Biological Activities
Anti-HIV Properties
One of the most significant biological activities of phorbol acetate, caprate is its potent inhibition of HIV-1-induced cytopathic effects. Through bioactivity-guided fractionation studies of Croton tiglium seeds collected in Egypt, it was found that 12-O-acetylphorbol-13-decanoate (phorbol acetate, caprate) potently inhibits the HIV-1-induced cytopathic effect on MT-4 cells .
This anti-HIV activity is characterized by the following parameters:
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IC100 value (concentration required for 100% inhibition): 7.6 ng/ml
These values indicate a favorable therapeutic index, suggesting potential for antiviral applications. Notably, unlike many other phorbol esters, phorbol acetate, caprate exerts its anti-HIV activity without activating protein kinase C (PKC) .
Protein Kinase C Interaction
While many phorbol esters, particularly phorbol 12-myristate 13-acetate (PMA/TPA), are known to activate protein kinase C (PKC) and function as tumor promoters, phorbol acetate, caprate has been reported to lack PKC activation properties . This unique characteristic distinguishes it from other members of the phorbol ester family and may explain its differential biological effects.
The lack of PKC activation is particularly significant because PKC activation is often associated with tumor promotion. This suggests that phorbol acetate, caprate may have potential therapeutic applications without the tumor-promoting effects commonly associated with other phorbol esters.
Comparison with Other Phorbol Esters
Table 2 compares the biological activities of phorbol acetate, caprate with other well-known phorbol esters:
Compound | Anti-HIV Activity (IC100) | PKC Activation | Tumor Promotion | Cell Lines Tested |
---|---|---|---|---|
Phorbol acetate, caprate | 7.6 ng/ml | No | Not reported | MT-4 cells |
Phorbol 12-myristate 13-acetate | Not reported | Yes (nM range) | Potent | Multiple |
12-O-decanoylphorbol-13-(2-methylbutyrate) | 7.81 μg/ml | No | Not reported | MT-4 cells |
Table 2: Comparison of biological activities between phorbol acetate, caprate and other phorbol esters
Research Applications
Structure-Activity Relationship Studies
Phorbol acetate, caprate serves as an important reference compound in structure-activity relationship studies of phorbol esters. By comparing its biological activities with structurally related compounds, researchers can gain insights into the molecular features that are responsible for specific biological effects.
For instance, the fact that phorbol acetate, caprate inhibits HIV-1 without activating PKC suggests that the structural features of this compound allow it to interact with viral or cellular targets distinct from those involved in PKC activation.
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